

# Tetrakis(4-nitrophenyl)methane: A Tetrahedral Scaffold for Advanced Material Design

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## Compound of Interest

Compound Name: *Tetrakis(4-nitrophenyl)methane*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tetrakis(4-nitrophenyl)methane** is a highly symmetrical, rigid tetrahedral molecule that has garnered significant interest as a fundamental building block in supramolecular chemistry and crystal engineering. Its well-defined three-dimensional geometry, coupled with the electron-withdrawing nature of the peripheral nitro groups, makes it an ideal candidate for the construction of complex molecular architectures, including porous organic frameworks (POFs), co-crystals, and other functional materials. This whitepaper provides a comprehensive technical overview of **tetrakis(4-nitrophenyl)methane**, detailing its synthesis, physicochemical properties, and its applications as a versatile tetrahedral scaffold. Special emphasis is placed on its role in the formation of host-guest complexes and as a precursor to functionalized derivatives for advanced applications.

## Introduction

The rational design and synthesis of functional materials with tailored properties is a cornerstone of modern chemistry and materials science. Tetrahedral molecules, owing to their ability to extend in three dimensions, are particularly valuable as building blocks for the construction of non-planar, porous, and intricate supramolecular assemblies. **Tetrakis(4-nitrophenyl)methane**, with its central carbon atom bonded to four 4-nitrophenyl groups, presents a unique combination of a rigid tetrahedral core and reactive peripheral functionalities. The nitro groups not only influence the electronic properties of the molecule but also serve as

sites for further chemical modification, most notably reduction to amino groups. This transformation unlocks a pathway to a wide range of derivatives, including tetrakis(4-aminophenyl)methane, a key monomer in the synthesis of covalent organic frameworks (COFs) and other porous polymers.[1]

This guide will delve into the synthesis of **tetrakis(4-nitrophenyl)methane**, its structural and physical properties, and its utility in creating advanced materials. While direct applications in drug development are still emerging, the potential of its derivatives and the materials constructed from this tetrahedral core in areas such as gas storage, separation, and potentially drug delivery will be explored.

## Physicochemical Properties

**Tetrakis(4-nitrophenyl)methane** is a crystalline solid with the molecular formula  $C_{25}H_{16}N_4O_8$  and a molecular weight of 500.42 g/mol .[2][3] Its defining feature is the tetrahedral arrangement of the four nitrophenyl arms around a central  $sp^3$ -hybridized carbon atom. This rigid, three-dimensional structure is fundamental to its role as a building block in extended networks.

Property	Value	Reference
Molecular Formula	$C_{25}H_{16}N_4O_8$	[2][3]
Molecular Weight	500.42 g/mol	[2][3]
Appearance	White to orange to green powder/crystal	[4]
Melting Point	339 °C (in Tetrahydrofuran)	
Boiling Point (Predicted)	688.5 ± 55.0 °C	
Density (Predicted)	1.457 ± 0.06 g/cm <sup>3</sup>	

## Synthesis and Experimental Protocols

The synthesis of **tetrakis(4-nitrophenyl)methane** is typically achieved through the nitration of tetraphenylmethane. The following protocol is a representative method for its preparation.

## Synthesis of Tetrakis(4-nitrophenyl)methane

### Materials:

- Tetraphenylmethane
- Fuming nitric acid
- Acetic anhydride
- Glacial acetic acid
- Methanol
- Tetrahydrofuran (THF)
- Ice/salt bath

### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, cool 25 mL of fuming nitric acid to approximately  $-5^{\circ}\text{C}$  using an ice/salt bath.
- Slowly add 4.8 g (15.0 mmol) of tetraphenylmethane to the cold, vigorously stirred fuming nitric acid.
- Prepare a mixture of 25 mL of acetic anhydride and glacial acetic acid (1:2 v/v) and add it slowly to the reaction mixture, maintaining the temperature at  $-5^{\circ}\text{C}$ .
- After the addition is complete, continue stirring at  $-5^{\circ}\text{C}$  for an additional 15 minutes.
- Add 80 mL of glacial acetic acid to the suspension and stir for another 5 minutes.
- Filter the resulting precipitate using a glass frit.
- Wash the collected solid sequentially with 100 mL of acetic acid (2x), 100 mL of methanol (2x), and 50 mL of chilled tetrahydrofuran (2x).

- Dry the product in vacuo to obtain **tetrakis(4-nitrophenyl)methane** as a cream-colored solid.

Yield: Approximately 3.2 g (43%).

## Synthesis of Tetrakis(4-aminophenyl)methane

**Tetrakis(4-nitrophenyl)methane** serves as a crucial intermediate in the synthesis of its amino-functionalized counterpart, tetrakis(4-aminophenyl)methane, a versatile building block for porous organic frameworks.

Materials:

- **Tetrakis(4-nitrophenyl)methane**
- Anhydrous ethanol
- Palladium on carbon (Pd/C, 10%)
- Hydrazine hydrate (80% solution)

Procedure:

- In a 100 mL Schlenk tube, suspend 0.50 g (1.0 mmol) of **tetrakis(4-nitrophenyl)methane** in 35 mL of anhydrous ethanol.
- Add 60 mg of 9% Pd/C catalyst to the suspension.
- While stirring vigorously, add 2 mL of 80% hydrazine hydrate solution dropwise.
- Heat the reaction mixture to reflux and maintain for 16 hours.
- Allow the solution to cool to room temperature.
- Collect the crude product by vacuum filtration.

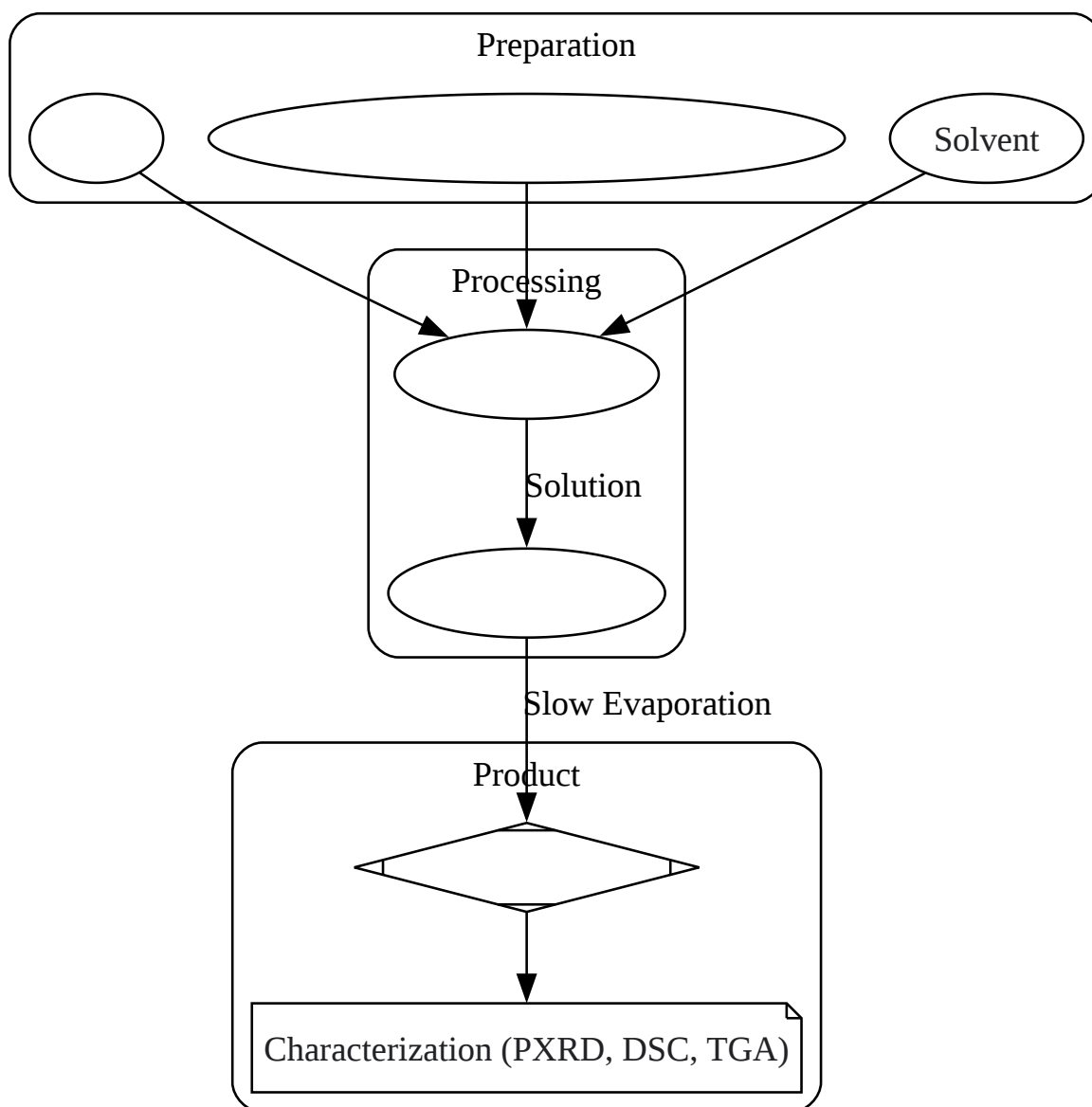
## Applications as a Tetrahedral Building Block

The rigid, tetrahedral geometry of **tetrakis(4-nitrophenyl)methane** makes it an excellent candidate for the construction of supramolecular architectures and porous materials.

## Host-Guest Chemistry and Co-crystals

**Tetrakis(4-nitrophenyl)methane** has been shown to be a versatile host molecule, capable of forming inclusion compounds with a variety of guest molecules.<sup>[5]</sup> The electron-deficient phenyl rings, due to the nitro substituents, can participate in favorable  $\pi$ - $\pi$  stacking interactions with electron-rich guest molecules. The formation of these host-guest complexes, or co-crystals, can be used to modify the physicochemical properties of the guest molecule, which has potential implications in drug development for improving the solubility and stability of active pharmaceutical ingredients (APIs).

The general workflow for the synthesis of a co-crystal is depicted below:



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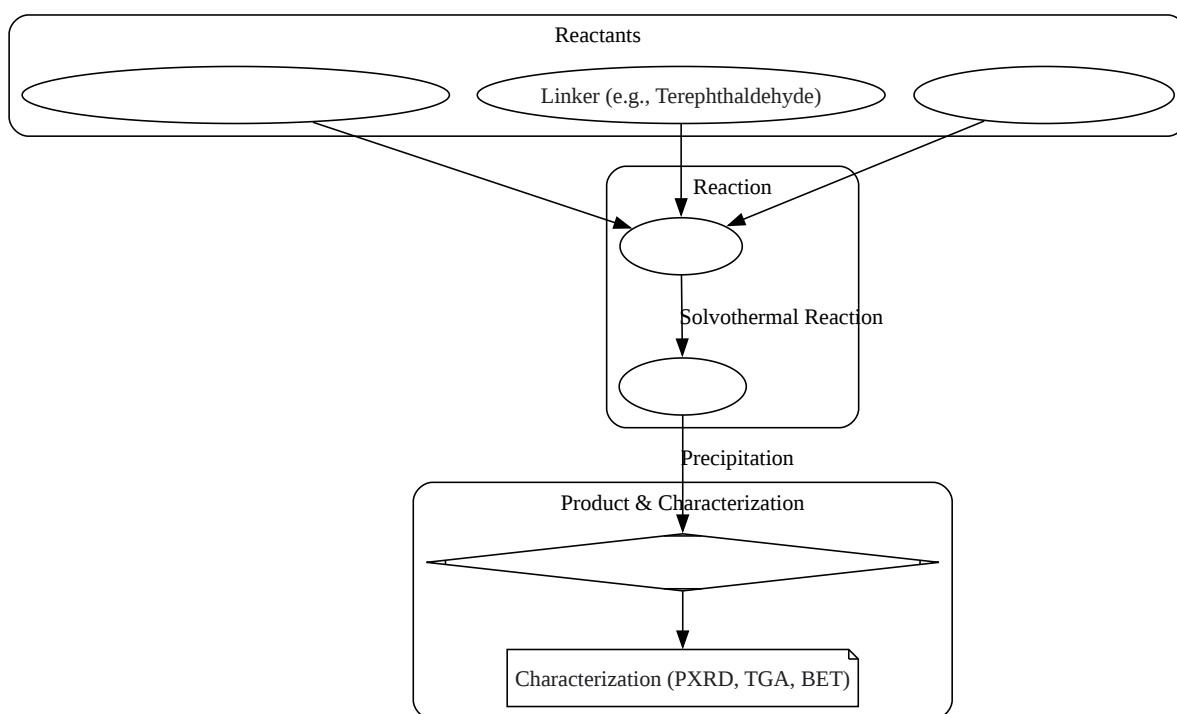
Caption: General workflow for co-crystal synthesis.

## Porous Organic Frameworks (POFs)

While **tetrakis(4-nitrophenyl)methane** itself is not typically used directly in the synthesis of POFs due to the relative inertness of the nitro group in polymerization reactions, its derivative, tetrakis(4-aminophenyl)methane, is a key building block. The tetrahedral geometry of the core is preserved, leading to the formation of 3D covalent organic frameworks (COFs) with high

porosity and thermal stability. These materials have potential applications in gas storage and separation.

The synthesis of a POF from the amino-derivative generally follows the workflow below:



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Caption: Workflow for POF synthesis.

## Characterization Data

The characterization of materials derived from **tetrakis(4-nitrophenyl)methane** is crucial for understanding their properties and potential applications.

## Crystallographic Data

The crystal structures of **tetrakis(4-nitrophenyl)methane** and its inclusion compounds have been reported. This data, often available in CIF format from the Cambridge Crystallographic Data Centre (CCDC), provides precise information on bond lengths, bond angles, and the overall molecular geometry. Access to these files (e.g., through CCDC deposition numbers) allows for detailed structural analysis.[\[2\]](#)[\[6\]](#)

Parameter	Description
Bond Lengths	The distances between bonded atoms, which can be extracted from CIF files.
Bond Angles	The angles between adjacent bonds, also obtainable from CIF files.
Dihedral Angles	The angles between planes defined by sets of atoms, crucial for understanding the 3D conformation.

## Thermal and Porosity Analysis

Porous organic frameworks synthesized from the amino-derivative of **tetrakis(4-nitrophenyl)methane** exhibit significant thermal stability and porosity.

Material	TGA Decomposition Temp. (°C)	BET Surface Area (m <sup>2</sup> /g)	Reference
PPF-1	> 400	~1000	<a href="#">[7]</a>
PPF-4	> 400	~1100	<a href="#">[7]</a>

Note: The data presented is for porous polymer frameworks (PPFs) synthesized from tetrakis(4-aminophenyl)methane, the derivative of **tetrakis(4-nitrophenyl)methane**.

## Relevance to Drug Development

While direct applications of **tetrakis(4-nitrophenyl)methane** in drug development are not yet well-established, its role as a versatile building block opens up several possibilities:

- **Co-crystals for Improved Bioavailability:** The ability of **tetrakis(4-nitrophenyl)methane** to form co-crystals with other molecules could be exploited to enhance the solubility and dissolution rate of poorly water-soluble drugs, thereby improving their bioavailability.
- **Porous Frameworks for Drug Delivery:** The high porosity and tunable pore size of POFs derived from its amino-functionalized counterpart make them promising candidates for drug delivery systems. The pores can be loaded with drug molecules for controlled release.
- **Scaffold for Medicinal Chemistry:** The tetrahedral core can be functionalized with various pharmacophores to create novel drug candidates. The rigid scaffold allows for precise spatial positioning of functional groups, which can be advantageous for optimizing drug-receptor interactions. Research into the biological activity of derivatives like tetrakis(4-aminophenyl)methane is ongoing.<sup>[1]</sup>

## Conclusion

**Tetrakis(4-nitrophenyl)methane** is a valuable and versatile tetrahedral building block with significant potential in materials science. Its rigid structure and functionalizable nitro groups provide a robust platform for the design and synthesis of a wide range of supramolecular assemblies, including co-crystals and, through its derivatives, highly porous organic frameworks. While its direct role in drug development is still in its nascent stages, the fundamental properties of this molecule and the materials it helps to create suggest promising future applications in areas such as drug formulation and delivery. Further research into the biological activity of its derivatives and the exploration of its co-crystallization with a wider range of active pharmaceutical ingredients are warranted.

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